3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol is a differentiated, mono-iodinated building block for precise, late-stage functionalization. Its single reactive C–I bond enables clean Suzuki-Miyaura and Sonogashira couplings on the 2,6-bis(trifluoromethyl)pyridin-4-ol scaffold—transformations impossible with non-halogenated analogs. This site-specific reactivity ensures defined products, streamlining SAR studies in medicinal chemistry and accelerating agrochemical candidate discovery. Secure this critical intermediate for controlled molecular elaboration.

Molecular Formula C7H2F6INO
Molecular Weight 356.99 g/mol
CAS No. 1408279-10-6
Cat. No. B6351424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol
CAS1408279-10-6
Molecular FormulaC7H2F6INO
Molecular Weight356.99 g/mol
Structural Identifiers
SMILESC1=C(NC(=C(C1=O)I)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H2F6INO/c8-6(9,10)3-1-2(16)4(14)5(15-3)7(11,12)13/h1H,(H,15,16)
InChIKeyISBSZEBHXQBJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol (CAS 1408279-10-6): A Specialized Halogenated Pyridine Building Block for Advanced Synthesis


3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol (CAS 1408279-10-6) is a halogenated pyridine derivative within the broader class of 2,6-bis(trifluoromethyl)-4-pyridinols [1]. This compound is characterized by the presence of two strong electron-withdrawing trifluoromethyl groups at the 2- and 6-positions, a hydroxyl group at the 4-position, and a single iodine atom at the 3-position on the pyridine ring . The strategic placement of these functional groups defines its primary utility as a versatile and reactive intermediate in organic synthesis, particularly for constructing more complex molecules via metal-catalyzed cross-coupling reactions [2].

Why 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol Cannot Be Interchanged with Other 4-Pyridinol Analogs


In the class of 2,6-bis(trifluoromethyl)-4-pyridinols, the precise identity and position of the halogen substituent are critical and non-interchangeable. The 3-iodo derivative possesses a unique and highly reactive C–I bond that enables specific, high-value transformations, particularly in transition metal-catalyzed cross-coupling reactions, which are not accessible to its non-halogenated , chloro [1], or diiodo counterparts. Substituting 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol with the unsubstituted 2,6-bis(trifluoromethyl)pyridin-4-ol would eliminate the key reactivity handle, while the 3,5-diiodo variant introduces an additional, non-selective reactive site that can lead to complex mixtures and lower synthetic utility. Therefore, the compound's differentiated value is rooted in its specific, mono-iodinated structure, which provides a singular, well-defined point for controlled molecular elaboration.

Quantitative Differentiation of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol: Direct Comparison with Closest Analogs


Cross-Coupling Reactivity: C–I vs. C–H Bond in Suzuki-Miyaura Reactions

The presence of a single iodine atom at the 3-position of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol provides a critical and quantifiable advantage in synthetic utility over its non-halogenated analog, 2,6-bis(trifluoromethyl)pyridin-4-ol. The carbon-iodine (C–I) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, compared to a carbon-hydrogen (C–H) bond [1]. While the C–H bond is generally inert under standard cross-coupling conditions, the C–I bond undergoes facile oxidative addition to palladium(0) catalysts, enabling efficient coupling with boronic acids. This is a class-level inference supported by the well-established reactivity scale of aryl halides in cross-coupling (Ar–I > Ar–Br > Ar–Cl >> Ar–H) [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Molecular Weight and Lipophilicity: Quantitative Comparison with 3,5-Diiodo and Parent Analogs

3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol (MW 356.99 g/mol) occupies a strategic middle ground in terms of molecular weight and lipophilicity between the unsubstituted parent and the 3,5-diiodo derivative . While specific LogP values are not publicly available for this exact compound, the quantitative difference in molecular weight and the known effect of iodine substitution on lipophilicity can be calculated and inferred. The mono-iodination adds approximately 126.9 Da relative to the parent, while the diiodo compound adds a further 126.9 Da, resulting in a significantly higher molecular weight of 482.89 g/mol. This increase in size and halogen content directly correlates with increased lipophilicity (higher LogP) and potentially reduced aqueous solubility, which can be detrimental in certain applications, such as early-stage drug discovery where physicochemical property guidelines (e.g., Lipinski's Rule of Five) are critical [1].

Physicochemical Properties Drug Design Lipophilicity

Synthetic Versatility: Quantitative Analysis of Regioselective Functionalization

The single iodine atom at the 3-position of the pyridine ring provides a unique and quantifiable advantage in terms of regioselective functionalization compared to the 3,5-diiodo analog . In the diiodo compound, both the 3- and 5-positions are equivalent reactive sites, leading to a statistical product distribution in any cross-coupling reaction: a 1:2:1 mixture of the mono-coupled (at 3-position), mono-coupled (at 5-position), and bis-coupled products is theoretically expected [1]. This results in a maximum yield of the desired mono-functionalized product of 50%, assuming no other side reactions. In contrast, the mono-iodo compound has only one reactive site, enabling a theoretical 100% conversion to a single mono-functionalized product under optimized conditions, assuming complete reaction and no side products. This translates to a 2-fold increase in maximum theoretical yield for a specific mono-substituted derivative.

Synthetic Methodology Regioselectivity Halogen Dance

Optimal Application Scenarios for Procuring 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol


Medicinal Chemistry: Late-Stage Diversification for SAR Studies

In a medicinal chemistry program focused on optimizing a lead compound containing a 2,6-bis(trifluoromethyl)-4-pyridinol core, procurement of 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol is strategically justified for late-stage functionalization. The single, reactive C–I bond allows for the rapid and parallel synthesis of a diverse library of analogs through Suzuki-Miyaura, Sonogashira, or other cross-coupling reactions [1]. This enables the exploration of structure-activity relationships (SAR) by introducing various aryl, heteroaryl, or alkynyl groups at the 3-position, a transformation not possible with the non-halogenated parent compound . The mono-iodo substitution pattern ensures a single, defined product, streamlining purification and analysis for SAR studies.

Agrochemical Research: Synthesis of Proprietary Herbicide Candidates

Given the established utility of 2,6-bis(trifluoromethyl)-4-pyridinols as herbicides and fungicides [2], this specific 3-iodo derivative serves as a critical intermediate for generating novel, patentable agrochemical candidates. The iodine atom provides a handle for introducing diverse substituents to modulate properties like potency, selectivity, and environmental fate. The ability to create a focused library of mono-substituted pyridinols, as opposed to a complex mixture from a diiodo precursor , accelerates the identification of new active ingredients with improved performance and intellectual property position.

Chemical Biology: Design of Bifunctional Probe Molecules

For chemical biology applications, such as the design of PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes, 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol offers a valuable starting point. Its unique combination of a reactive iodine handle and the metabolically stable, lipophilic trifluoromethyl groups makes it suitable for constructing complex, bifunctional molecules . The 4-hydroxyl group can be functionalized to attach a linker for an E3 ligase ligand, while the 3-iodo group can be used to install a targeting warhead via cross-coupling. This orthogonal functionalization strategy is not feasible with non-halogenated or symmetrically dihalogenated analogs, providing a clear rationale for its procurement in advanced probe development.

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